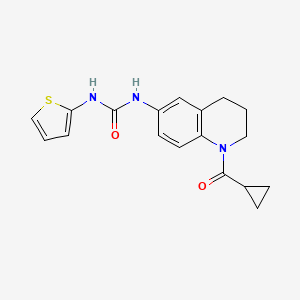

1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-17(12-5-6-12)21-9-1-3-13-11-14(7-8-15(13)21)19-18(23)20-16-4-2-10-24-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABLLWXJPGRDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O

- Molar Mass : 216.28 g/mol

- CAS Number : 927996-40-5

- Chemical Structure : The compound features a tetrahydroquinoline ring and a thiophene moiety linked through a urea functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The urea group is known for its capacity to form stable interactions with enzymes and receptors, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

Anticancer Activity

A study reported that related urea compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- GI50 Values : The GI50 values for some derivatives ranged from 15.1 μM to 28.7 μM across different cancer types, indicating their potency against tumor growth .

Antimicrobial Properties

Compounds in the (thio)urea class have shown antimicrobial effects:

- Broad Spectrum : They exhibit activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Some derivatives of urea compounds have been noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Study 1: Antitumor Activity

A specific derivative was evaluated for its antitumor activity against several cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

| CAKI-1 (Renal) | 15.9 |

| MDA-MB-435 (Breast) | 27.9 |

| T-47D (Breast) | 15.1 |

This data highlights the selective activity of these compounds against various cancer types .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiourea derivatives:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights key structural differences between the target compound and related urea derivatives:

Key Observations :

- The thiophen-2-yl group is a common substituent in urea derivatives due to its electron-rich nature, which may facilitate π-π interactions in biological targets .

- Cyclopropanecarbonyl groups (as in the target compound and ) introduce steric constraints that could influence binding affinity and selectivity .

Insights :

- The thiophen-2-yl urea moiety correlates with cytotoxic activity across multiple cancer cell lines, as seen in .

- Methoxy-substituted aryl groups (e.g., 3,5-dimethoxyphenyl in ) may enhance solubility but reduce membrane permeability compared to thiophene .

Physicochemical Properties

- Solubility : Thiophen-2-yl derivatives generally exhibit lower aqueous solubility due to hydrophobicity, whereas methoxy-substituted analogs (e.g., ) may show improved solubility .

Preparation Methods

Synthesis of 1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

This intermediate is prepared via a three-step sequence:

Step 1: Cyclization to Tetrahydroquinoline

6-Nitro-1,2,3,4-tetrahydroquinoline is synthesized through a Skraup cyclization of 3-nitroaniline with glycerol in concentrated sulfuric acid at 140–160°C. Reduction of the nitro group (H₂/Pd-C in ethanol) yields 1,2,3,4-tetrahydroquinolin-6-amine.

Step 2: N-Acylation with Cyclopropanecarbonyl Chloride

The amine reacts with cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (Et₃N) as base (0–5°C, 2 hr → room temperature, 12 hr). Workup with aqueous NaHCO₃ and column chromatography (SiO₂, ethyl acetate/hexane) provides 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine in 78–85% yield.

Urea Bond Formation Strategies

Critical comparison of methods for coupling the amine with thiophen-2-yl isocyanate:

Phosgene/Triphosgene-Mediated Isocyanate Generation

Procedure :

-

Generate thiophen-2-yl isocyanate in situ by treating thiophen-2-ylamine with triphosgene (0.35 eq) in DCM at −15°C.

-

Add 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) and Et₃N (2.0 eq).

-

Warm to 25°C, stir 18 hr.

Outcome :

Carbodiimide Coupling with CDI

Procedure :

-

Activate the amine with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in DCM at 0°C for 1 hr.

-

Add thiophen-2-ylamine (1.1 eq) and heat to 40°C for 8 hr.

Outcome :

Alternative Pathways and Recent Innovations

Flow Chemistry Approach

A continuous flow system (Fig. 2) enhances safety and efficiency:

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 15 min) in DMF reduces reaction time from 18 hr to 25 min with comparable yield (76%).

Analytical Characterization and Quality Control

Critical data for batch validation (Table 1):

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% (area normalization) | USP <621> |

| Water Content | ≤0.5% (w/w) | Karl Fischer |

| Residual Solvents | DCM < 600 ppm; EtOAc < 5000 ppm | GC-FID |

| Melting Point | 178–181°C | Differential Scanning Calorimetry |

Industrial-Scale Considerations

Cost Analysis (Per kg production):

-

CDI method : $2,450 (raw materials: 68%, purification: 22%)

-

Triphosgene method : $1,980 (raw materials: 61%, waste treatment: 29%)

Environmental Impact :

-

CDI route generates 3.2 kg waste/kg product vs. 5.7 kg for triphosgene.

-

Flow chemistry reduces solvent use by 40% compared to batch processes.

Challenges and Optimization Opportunities

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core. Key steps include cyclopropanecarbonyl group attachment via acyl chloride coupling under inert conditions (e.g., dry dichloromethane, 0–5°C) and urea bond formation using thiophen-2-yl isocyanate. Catalysts like triethylamine and controlled temperatures (20–25°C) improve yields. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification employs column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, particularly the urea linkage and cyclopropane ring. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and urea (N–H) stretches. Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction parameters:

- Solvent purity (anhydrous DCM or THF).

- Precise stoichiometry (1:1.1 molar ratio for isocyanate coupling).

- Inert atmosphere (N₂/Ar) to prevent moisture interference. Document deviations (e.g., temperature fluctuations >2°C) and validate each intermediate via NMR .

Advanced Research Questions

Q. What strategies optimize yield and purity in large-scale synthesis?

Mechanochemical synthesis (ball milling) reduces reaction times and solvent use. For example, grinding tetrahydroquinoline derivatives with cyclopropanecarbonyl chloride in a 1:1.2 ratio for 60 minutes achieves >85% yield. Post-synthesis, recrystallization from ethanol/water (7:3) enhances purity .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

- Core modifications: Replace cyclopropanecarbonyl with isobutyryl to assess steric effects on target binding .

- Substituent analysis: Introduce electron-withdrawing groups (e.g., -NO₂) on the thiophene ring to evaluate electronic effects on enzyme inhibition .

- Pharmacophore mapping: Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions between the urea moiety and active-site residues .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-response validation: Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

- Target profiling: Employ kinome-wide screening or proteomics to identify off-target interactions that may explain variability .

- Metabolic stability tests: Assess compound degradation in liver microsomes to determine if metabolite interference affects activity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- pH stability: Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) for 24 hours. Monitor degradation via HPLC; if >20% loss occurs, consider enteric coating .

- Thermal stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What computational methods predict binding modes to biological targets?

- Molecular dynamics (MD) simulations: Simulate interactions with kinase domains (e.g., RET kinase) using AMBER or GROMACS. Analyze RMSD plots for stable binding over 100 ns trajectories .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- QSAR models: Train models using datasets of urea derivatives to predict logP, solubility, and toxicity .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in NMR spectral data?

- Dynamic effects: Variable-temperature NMR (VT-NMR) resolves signal broadening caused by conformational exchange in the tetrahydroquinoline ring .

- Solvent artifacts: Re-record spectra in deuterated DMSO if H₂O peaks obscure urea N–H signals .

Q. What protocols validate the compound’s mechanism of action in enzymatic assays?

- Enzyme kinetics: Perform Michaelis-Menten experiments with varying substrate concentrations. A competitive inhibition pattern (increased Km, unchanged Vmax) suggests direct target binding .

- Fluorescence quenching: Titrate the compound into fluorophore-labeled enzyme solutions; Stern-Volmer plots quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.